Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17829877
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO4 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
| Standard InChI Key | RIZGRNBWPJMDKU-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a piperidine ring with cis-dihydroxyl groups at positions 3 and 4, both in the R-configuration. The tert-butyl carbamate group at the 1-position acts as a protective moiety, enhancing stability during synthetic manipulations. The molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol. The stereochemistry is pivotal for its interactions in biological systems and synthetic applications .
Conformational Analysis
Synthetic Methodologies
Asymmetric Reduction of β-Ketopiperidine Precursors
A prominent route involves the enzymatic reduction of β-ketopiperidine carboxylates using bakers’ yeast (Saccharomyces cerevisiae). For example, reduction of tert-butyl 3-keto-4-carboxylate piperidine derivatives yields the cis-dihydroxy product with >80% enantiomeric excess (ee) . Key steps include:
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Cyclization: Formation of the piperidine ring via Dieckmann condensation of amino ester precursors.
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Enzymatic Reduction: Stereoselective reduction of the ketone group using yeast, yielding the (3R,4R)-diol .
Table 1: Representative Synthesis Conditions and Yields
| Starting Material | Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| tert-Butyl 3-keto-4-carboxylate | Yeast reduction | 74 | 80 | |
| Ethyl 4-oxopiperidine-3-carboxylate | Dieckmann cyclization | 78 | - |
Industrial-Scale Production
Continuous flow chemistry and green solvents (e.g., cyclopentyl methyl ether) are employed to optimize yield and sustainability. Industrial protocols emphasize catalytic hydrogenation for ketone reduction, achieving >90% conversion with palladium-based catalysts.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxyl groups are susceptible to oxidation by reagents like pyridinium chlorochromate (PCC), forming diketones or lactones.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the carbamate to a primary amine, enabling downstream functionalization .
Nucleophilic Substitution
The hydroxyl groups serve as handles for etherification or esterification. For instance, reaction with methyl triflate under basic conditions produces methyl ether derivatives, useful in prodrug design .
Applications in Pharmaceutical Research
Chiral Building Blocks
The compound’s rigid stereochemistry makes it invaluable for synthesizing bioactive molecules. For example, it is a precursor to quinuclidinol derivatives, which exhibit muscarinic receptor activity .
Antimicrobial and Anticancer Agents
Derivatives of (3R,4R)-dihydroxypiperidine demonstrate moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . In cancer research, analogues induce apoptosis in HeLa cells via caspase-3 activation .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4-Diacetoxy piperidine | HeLa cells | 12.3 | |
| 3-Methoxy-4-hydroxy | S. aureus | 16.0 |
Comparative Analysis with Structural Analogues
tert-Butyl (3R,4S)-3,4-Difluoropiperidine-1-carboxylate
The difluoro analogue exhibits enhanced metabolic stability but reduced hydrogen-bonding capacity, limiting its utility in enzyme inhibition .
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